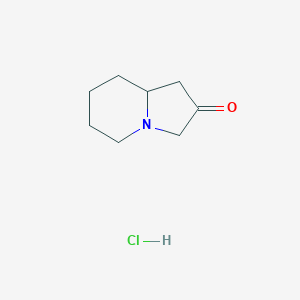

Octahydroindolizin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

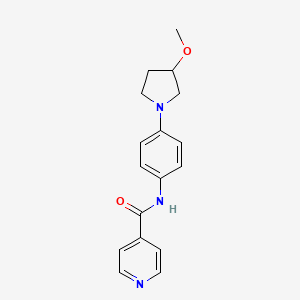

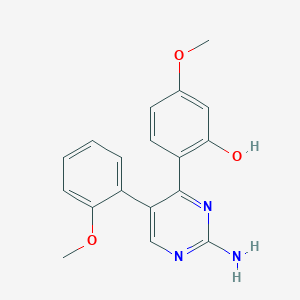

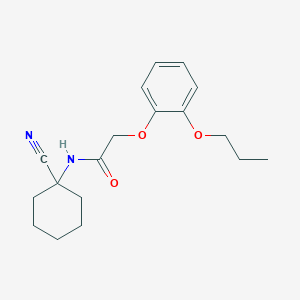

The molecular structure of Octahydroindolizin-2-one hydrochloride is represented by the Inchi Code1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9 (7)6-8;/h7H,1-6H2;1H . The molecular weight is 175.66 . Physical And Chemical Properties Analysis

Octahydroindolizin-2-one hydrochloride is a powder . It has a molecular weight of 175.66 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- Octahydroindolizin-2-one hydrochloride has been utilized in asymmetric syntheses of various compounds. For instance, the conjugate addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester followed by a one-pot ring-closure/N-debenzylation protocol was used in the asymmetric syntheses of specific compounds, highlighting the versatility of octahydroindolizin-2-one hydrochloride in such processes (Davies et al., 2011).

Stereocontrolled Synthesis

- This compound plays a role in the stereocontrolled synthesis of various derivatives. For example, stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under specific conditions show the compound's utility in facilitating precise chemical reactions (Ihara et al., 1987).

Inhibitory Effects on Glycosidase Enzymes

- Polyhydroxy derivatives of octahydroindolizine, isolated from plants and microorganisms, have shown potent and specific inhibitory effects on glycosidase enzymes. This application is significant in agricultural and medical research areas (Fellows, 1986).

Organocatalytic Syntheses

- Octahydroindolizin-2-one hydrochloride is also involved in organocatalytic syntheses. An enantioselective organocatalytic synthesis of this compound's core structures starting from glycine esters exemplifies its application in creating complex molecular structures (Wang et al., 2009).

Homochiral Synthesis in Pharmaceutical Industry

- The homochiral synthesis of octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol, which have applications in the pharmaceutical industry, uses octahydroindolizin-2-one hydrochloride. This demonstrates its role in producing stereochemically complex pharmaceutical compounds (Zhang et al., 2017).

Structural and Spectroscopic Analysis

- Octahydroindolizin-2-one hydrochloride is also crucial in structural and spectroscopic analysis. For instance, its use in the structural elucidation of various compounds through NMR spectroscopy highlights its importance in analytical chemistry (Sonnet et al., 1979).

Anti-Inflammatory Properties

- Some derivatives of octahydroindolizine have shown anti-inflammatory properties, which could be significant in developing new therapeutic agents (Hu et al., 2020).

Safety And Hazards

The safety information for Octahydroindolizin-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHYXGOEWRPFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)CC2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindolizin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)

![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)